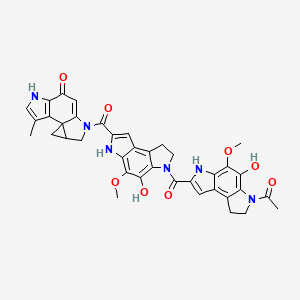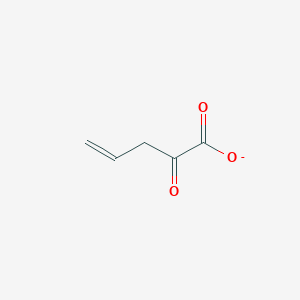
2-Oxopent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxopent-4-enoate is a 2-oxo monocarboxylic acid anion. It derives from a pent-4-enoate. It is a conjugate base of a 2-oxopent-4-enoic acid. It is a tautomer of a 2-hydroxypenta-2,4-dienoate.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Metabolic Pathways
2-Oxopent-4-enoate plays a role in enzymatic reactions and metabolic pathways. It is involved in the catabolism of catechol by Pseudomonas putida, where its hydration and the aldol fission of the product are catalyzed by stereospecific enzymes (Collinsworth, Chapman, & Dagley, 1973). This compound is also a part of the TOL plasmid-specified meta-cleavage pathway for the catabolism of benzoate and toluates in bacteria (Harayama et al., 1987).
Chemical Synthesis and Organic Chemistry
2-Oxopent-4-enoate derivatives are utilized in chemical synthesis. They are used in the photochemical synthesis of potential pyrethroid components through the aza-di-π-methane rearrangement of β,γ-unsaturated oxime acetates (Armesto, Gallego, & Horspool, 1990) and in the catalytic and enantioselective Diels-Alder reactions as dienophiles (Zhang et al., 2017). Additionally, its role in the stereoselective enzyme cascades for the synthesis of chiral γ-butyrolactones has been explored (Classen et al., 2014).
Pharmaceutical Research and Microbial Activity
2-Oxopent-4-enoate derivatives are significant in pharmaceutical research. Methyl 4-oxo-4-phenylbut-2-enoate, a derivative, has shown in vivo activity against MRSA, indicating its potential as an antibiotic (Matarlo et al., 2016). Additionally, 4-oxo-4-phenylbut-2-enoates have been found to inhibit MenB in the bacterial menaquinone biosynthesis pathway (Li et al., 2011).
Biochemical and Metabolic Effects
2-Oxopent-4-enoate's metabolic effects were studied in isolated perfused rat hearts, showing its influence on cellular redox state, glycolysis, and fatty acid oxidation (Hiltunen et al., 1978).
Propiedades
Nombre del producto |
2-Oxopent-4-enoate |
|---|---|
Fórmula molecular |
C5H5O3- |
Peso molecular |
113.09 g/mol |
Nombre IUPAC |
2-oxopent-4-enoate |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)/p-1 |
Clave InChI |
NOXRYJAWRSNUJD-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)C(=O)[O-] |
SMILES canónico |
C=CCC(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





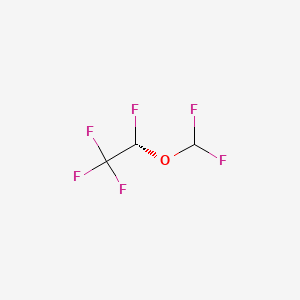



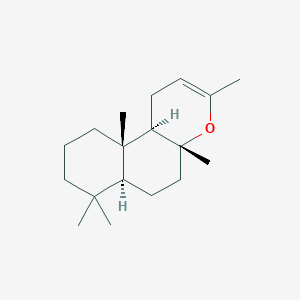
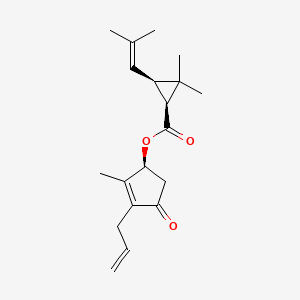


![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)

